4-methyl-8-nitro-1,2-dihydrophthalazin-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-8-nitro-1,2-dihydrophthalazin-1-one typically involves the nitration of 4-methylphthalazin-1-one. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents . The reaction is carried out at a controlled temperature to ensure the selective nitration at the 8-position of the phthalazinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-methyl-8-nitro-1,2-dihydrophthalazin-1-one undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles like amines for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as 4-methyl-8-amino-1,2-dihydrophthalazin-1-one and other substituted derivatives .
Scientific Research Applications
4-methyl-8-nitro-1,2-dihydrophthalazin-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 4-methyl-8-nitro-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-methyl-8-nitro-1,2-dihydrophthalazin-1-one can be compared with other similar compounds, such as:
4-methylphthalazin-1-one: Lacks the nitro group, resulting in different chemical and biological properties.
8-nitrophthalazin-1-one: Lacks the methyl group, leading to variations in reactivity and applications.
4-methyl-8-amino-1,2-dihydrophthalazin-1-one: A reduced derivative with distinct biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological properties .
Properties
CAS No. |
16676-79-2 |
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Molecular Formula |
C9H7N3O3 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
4-methyl-8-nitro-2H-phthalazin-1-one |
InChI |
InChI=1S/C9H7N3O3/c1-5-6-3-2-4-7(12(14)15)8(6)9(13)11-10-5/h2-4H,1H3,(H,11,13) |
InChI Key |
HDAONGFMJJTPQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C2=C1C=CC=C2[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
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